N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYL)AMINE
Overview
Description
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYL)AMINE is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound, featuring a pyrrolo[2,3-d]pyrimidine core with pyridyl substituents, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYL)AMINE involves several steps. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . The reaction conditions typically include heating at 250°C in a mixture of diphenyl oxide and biphenyl. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYL)AMINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to modify the functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYL)AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYL)AMINE involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYL)AMINE can be compared with other pyrido[2,3-d]pyrimidine derivatives such as:
API-1: A promising antiproliferative agent.
TKI-28: A tyrosine kinase inhibitor.
These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in terms of its specific applications and properties.
Properties
IUPAC Name |
5,6-dimethyl-N,7-dipyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-12-13(2)24(15-6-4-8-20-10-15)18-16(12)17(21-11-22-18)23-14-5-3-7-19-9-14/h3-11H,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVGIIATYJXPMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NC3=CN=CC=C3)C4=CN=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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